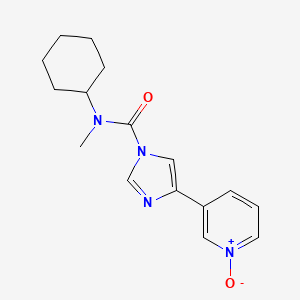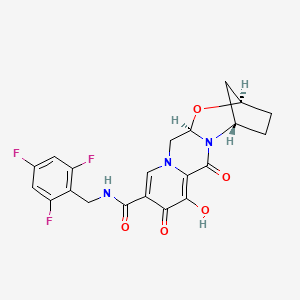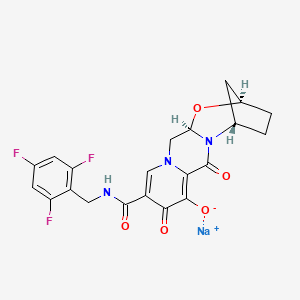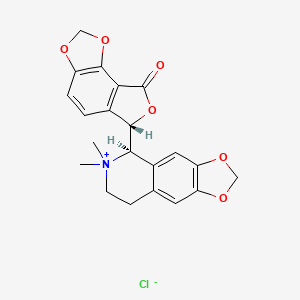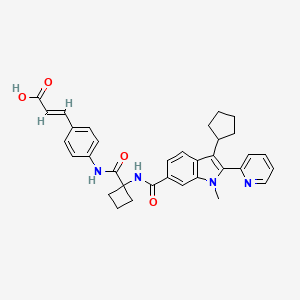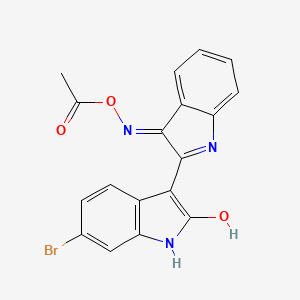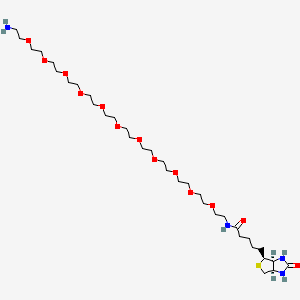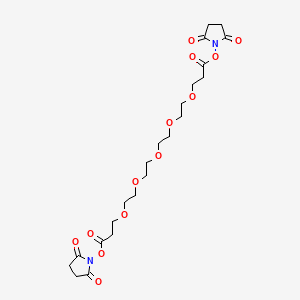
Éster de Bis-PEG5-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(NHS)PEG5, also known as Bis-N-succinimidyl-(pentaethylene glycol) ester or Bis-succinimide ester-activated PEG compound, is a PEG linker containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Molecular Structure Analysis
The empirical formula of Bis(NHS)PEG5 is C22H32N2O13 . Its molecular weight is 532.50 .Chemical Reactions Analysis
The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG5 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Physical And Chemical Properties Analysis
Bis(NHS)PEG5 is a liquid and its solubility is in water . It has a molecular weight of 532.5 .Aplicaciones Científicas De Investigación
Entrega de fármacos {svg_1} {svg_2}
El éster de Bis-PEG5-NHS se utiliza en sistemas de administración de fármacos. Su espaciador PEG hidrófilo aumenta la solubilidad en medios acuosos, lo cual es crucial para la administración eficaz de los fármacos. Puede utilizarse para conectar dos grupos amino u otros grupos funcionales que contengan aminas, lo que permite la reticulación o el acoplamiento de biomoléculas {svg_3}.
Análisis de interacción de proteínas {svg_4}
Este compuesto se utiliza a menudo para estudios tridimensionales de baja resolución de la estructura de las proteínas y el análisis de la interacción de las proteínas. Proporciona una mayor precisión en la optimización y la caracterización de las aplicaciones de reticulación {svg_5}.
Preparación de dispositivos biomédicos {svg_6}
En el campo de la ingeniería biomédica, el éster de Bis-PEG5-NHS se utiliza en la preparación de dispositivos biomédicos. Ayuda en la funcionalización de los biomateriales, lo cual es crucial para el desarrollo de dispositivos biomédicos eficaces y seguros {svg_7}.
Síntesis de PROTAC {svg_8}
El éster de Bis-PEG5-NHS es un enlace PROTAC basado en PEG/alquilo/éter que puede utilizarse en la síntesis de PROTAC (Proteolysis Targeting Chimeras), una nueva clase de fármacos que degradan las proteínas que causan enfermedades {svg_9}.
Síntesis de conjugados anticuerpo-fármaco (ADC) {svg_10}
El éster de Bis-PEG5-NHS es un enlace ADC escindable que se utiliza en la síntesis de conjugados anticuerpo-fármaco (ADC). Los ADC son una nueva clase de agentes terapéuticos que combinan la especificidad de los anticuerpos con la potencia de los fármacos citotóxicos, proporcionando una terapia anticancerígena dirigida {svg_11}.
Mecanismo De Acción
Target of Action
Bis-PEG5-NHS ester, also known as Bis(NHS)PEG5, is a bis-succinimide ester-activated PEG compound . Its primary targets are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems, particularly in proteins where they are found in the side chains of lysine residues and the N-terminus of polypeptides .
Mode of Action
Bis-PEG5-NHS ester interacts with its targets through its N-hydroxysuccinimide (NHS) ester groups located at both ends of the PEG5 spacer . These NHS ester groups react specifically and efficiently with the primary amines at a pH range of 7-9, forming stable amide bonds . This reaction results in the crosslinking of proteins or peptides by flexible PEG spacer arms .
Pharmacokinetics
It’s worth noting that the hydrophilic peg spacer in bis-peg5-nhs ester increases its solubility in aqueous media , which could influence its absorption and distribution in biological systems.
Result of Action
The primary result of Bis-PEG5-NHS ester’s action is the formation of stable amide bonds with primary amines, leading to the crosslinking of proteins or peptides . This can result in changes to the structure and function of these proteins, potentially influencing cellular processes and functions.
Action Environment
The action of Bis-PEG5-NHS ester is influenced by environmental factors such as pH and moisture. The NHS ester groups in Bis-PEG5-NHS ester react with primary amines at a pH range of 7-9 . Additionally, Bis-PEG5-NHS ester is sensitive to moisture , and thus, its storage and handling require conditions that minimize exposure to moisture .
Análisis Bioquímico
Biochemical Properties
Bis-PEG5-NHS ester plays a significant role in biochemical reactions. It is used to link two biomolecules or groups on surfaces, forming stable covalent bonds . The compound interacts with enzymes, proteins, and other biomolecules, specifically with primary amines (—NH2) at pH 7-9, forming stable amide bonds .
Cellular Effects
The effects of Bis-PEG5-NHS ester on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bis-PEG5-NHS ester exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms stable amide bonds with primary amines (—NH2) at pH 7-9 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Bis-PEG5-NHS ester may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Bis-PEG5-NHS ester vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Bis-PEG5-NHS ester is involved in metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Bis-PEG5-NHS ester is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Bis-PEG5-NHS ester and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O13/c25-17-1-2-18(26)23(17)36-21(29)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)37-24-19(27)3-4-20(24)28/h1-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYUGLBWKRXQBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756526-03-1 |
Source


|
| Record name | Bis-succinimidyl-4,7,10,13,16-pentaoxanonadecane-1,19-dioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
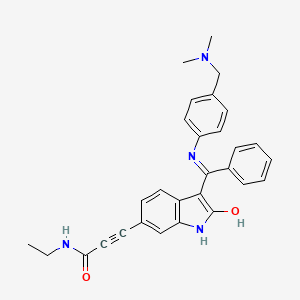
![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)
![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)
![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)
